molecular formula C16H16N6NaO7PS B13725112 Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate CAS No. 144509-87-5

Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate

Cat. No.: B13725112
CAS No.: 144509-87-5
M. Wt: 490.4 g/mol
InChI Key: UGRVCFWBKAXLPC-UHFFFAOYSA-M
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Description

This sodium salt belongs to a class of modified purine derivatives fused with a furo[3,2-d][1,3,2]dioxaphosphinin ring system. Key structural features include:

  • Purine core: A 6-oxo-3,6-dihydro-9H-purin-9-yl group with a 2-amino substitution.
  • Sulfanyl linkage: An 8-[(2-aminophenyl)sulfanyl] substituent, introducing aromatic and amine functionalities.
  • Sodium counterion: Enhances water solubility, critical for pharmaceutical applications .

Properties

CAS No.

144509-87-5

Molecular Formula

C16H16N6NaO7PS

Molecular Weight

490.4 g/mol

IUPAC Name

sodium;2-amino-8-(2-aminophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one

InChI

InChI=1S/C16H17N6O7PS.Na/c17-6-3-1-2-4-8(6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-7(28-14)5-27-30(25,26)29-11;/h1-4,7,10-11,14,23H,5,17H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1

InChI Key

UGRVCFWBKAXLPC-UHFFFAOYSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt typically involves the following steps:

    Starting Material: Guanosine-3’,5’-cyclic monophosphate is used as the starting material.

    Thioether Formation: The 8-position of the guanosine ring is modified by introducing a 2-aminophenylthio group. This is achieved through a nucleophilic substitution reaction using 2-aminothiophenol as the nucleophile.

    Sodium Salt Formation: The final step involves converting the compound into its sodium salt form by reacting it with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.

    Substitution: The 2-aminophenylthio group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and substituted derivatives with different functional groups .

Scientific Research Applications

Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study cyclic nucleotide analogs and their reactivity.

    Biology: Employed in studies of signal transduction pathways involving cyclic nucleotides.

    Medicine: Investigated for its potential therapeutic effects in modulating cellular signaling pathways.

    Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The compound exerts its effects by mimicking natural cyclic nucleotides, such as cyclic guanosine monophosphate. It interacts with specific molecular targets, including cyclic nucleotide-dependent protein kinases and ion channels. These interactions modulate various cellular pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with three analogs identified in the literature:

Compound Substituents Molecular Weight Key Properties
Target Sodium Compound (Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo…}) 2-aminophenylsulfanyl, sodium counterion ~600–650 g/mol* High water solubility (sodium salt), chiral phosphorus center, potential stereospecific bioactivity .
2-amino-8-[(4-chlorophenyl)sulfanyl]-9-[(2S,4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo…] () 4-chlorophenylsulfanyl, hydroxyl groups 520.79 g/mol Lower solubility (neutral form), chlorine substituent increases lipophilicity and environmental persistence .
Sodium,9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo…]-8-(4-chlorophenyl)sulfanylpurin-6-amine hydrate () 4-chlorophenylsulfanyl, methoxy group, sodium counterion 525.84 g/mol Moderate solubility (sodium salt), methoxy group may enhance metabolic stability .
[(4aR,6R,7R,7aR)-2-hydroxy-6-[6-(octanoylamino)purin-9-yl]-2-oxo… octanoate (DO-cAMP, ) Octanoyl groups (lipophilic chains) ~800 g/mol* High lipophilicity, designed for cell membrane penetration (e.g., prodrug applications) .

*Estimated based on formula.

Functional Group Impact on Properties

(a) Sulfanyl Substituents
  • Target compound: The 2-aminophenylsulfanyl group introduces electron-donating amine moieties, which may enhance hydrogen bonding with biological targets compared to the 4-chlorophenylsulfanyl analog (electron-withdrawing Cl) .
  • 4-chlorophenylsulfanyl analog : Chlorine increases environmental persistence due to resistance to degradation, as seen with carbamazepine ().
(b) Counterion and Solubility
  • Sodium salts (target and ) exhibit higher aqueous solubility than neutral analogs (), critical for bioavailability and wastewater treatment plant (WWTP) removal efficiency .
(c) Stereochemical Considerations
  • Chirality at the phosphorus center (λ⁵~ configuration) may lead to enantiomer-specific activity or toxicity, as observed with fluoxetine (S-form is 9.4× more toxic than R-form) .

Environmental and Pharmacological Implications

  • Degradation: The target’s 2-aminophenyl group may undergo faster photolytic or microbial degradation compared to chlorinated analogs, reducing environmental persistence .
  • Patentability: Structural modifications (e.g., 2-aminophenyl vs. 4-chlorophenyl) could render the target compound non-obvious over prior art, supporting patent claims .

Biological Activity

The compound Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2λ5\lambda^5-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate is a complex structure with potential biological activities that warrant detailed investigation. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Purine Base : The presence of a purine ring may confer nucleoside-like properties.
  • Sulfur Group : The sulfanyl group may enhance interactions with biological targets.
  • Phosphinates : The phosphinate moiety can influence cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that purine derivatives can inhibit key enzymes involved in cancer cell proliferation.

  • Inhibition of Kinases : Many purine derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis : Compounds similar to this structure have been reported to induce apoptosis in various cancer cell lines through the activation of caspases.

Antiviral Properties

Certain structural analogs demonstrate antiviral activity, particularly against RNA viruses. The mechanism often involves interference with viral replication processes.

Antimicrobial Activity

The compound's potential antimicrobial properties are supported by studies indicating that sulfur-containing compounds can exhibit broad-spectrum antibacterial effects.

Activity TypeTarget OrganismsMechanism
AnticancerVarious cancer cell linesKinase inhibition, apoptosis induction
AntiviralRNA virusesInhibition of viral replication
AntimicrobialBacteriaDisruption of bacterial cell wall synthesis

Study 1: Anticancer Efficacy

A study investigated the effects of a similar purine derivative on acute biphenotypic leukemia cells (MV4-11). The compound demonstrated a significant reduction in cell viability at concentrations as low as 0.3 µM, indicating strong anticancer potential .

Study 2: Antiviral Activity

Another research focused on a structurally related compound that showed effectiveness against HIV by inhibiting reverse transcriptase. This suggests that the sodium salt form of the compound may also possess similar antiviral properties .

Research Findings

  • Synergistic Effects : Some studies indicate that combining this compound with other therapeutic agents enhances its efficacy against cancer cells.
  • Toxicity Profile : Preliminary toxicity assessments reveal that while effective at low concentrations, higher doses may lead to cytotoxic effects in non-target cells.

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